![molecular formula C18H19N5O3 B2436112 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320417-91-0](/img/structure/B2436112.png)

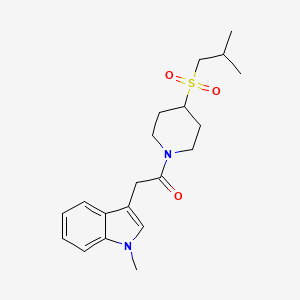

3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a novel 1,2,3-triazole and chiral Schiff base hybrid . It is part of a series of compounds that were synthesized and evaluated for their anticancer activity . The compound exhibited significant cytotoxicity against tested cancer cell lines .

Synthesis Analysis

The compound was synthesized by a Schiff base condensation reaction from a pre-prepared parent component of the hybrids (1,2,3-triazole 1) and a series of primary chiral amines . The chemical structure of the compound was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,3-triazole ring, which is a five-membered ring of two carbon atoms and three nitrogen atoms . The 1,2,3-triazole is a basic aromatic heterocycle .

Chemical Reactions Analysis

The compound was part of a series of novel 1,2,3-triazole and chiral Schiff base hybrids that were synthesized by a Schiff base condensation reaction . This reaction involved the pre-prepared parent component of the hybrids (1,2,3-triazole 1) and a series of primary chiral amines .

Wissenschaftliche Forschungsanwendungen

Muscarinic Activities Research

- The compound has been studied for its potential as a muscarinic ligand. Research shows certain derivatives demonstrate potency and efficacy in radioligand binding assays, suggesting its relevance in neurological and pharmacological studies (Wadsworth et al., 1992).

Antibacterial Activities

- Its derivatives have shown potent antibacterial activities, particularly against gram-positive bacteria like MRSA and Enterococcus faecalis. This highlights its potential application in developing new antibacterial agents (Tsubouchi et al., 1994).

Synthesis of Active Metabolites

- It's been used in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, which are crucial in cancer research and treatment (Chen et al., 2010).

Heterocyclic Chemistry

- The compound's derivatives are significant in heterocyclic chemistry, especially in synthesizing novel structures like aziridines and protected amines, which have applications in drug development and organic synthesis (Nativi et al., 1989).

Synthesis of Nanoparticles

- Research also indicates its potential use in synthesizing and stabilizing zinc nanoparticles, which are valuable in various industrial and technological applications (Pushpanathan & Kumar, 2014).

HIV Inhibition Research

- It forms part of molecules like 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, showcasing its potential in HIV treatment research (Watson et al., 2005).

Antitumor Research

- The compound's derivatives have been used in synthesizing broad-spectrum antitumor agents, indicating its significance in cancer research (Stevens et al., 1984).

Wirkmechanismus

The compound exhibited significant cytotoxicity against tested cancer cell lines . It showed very good activity for the inhibition of the cancer cell lines and low toxicity for the healthy cell lines . The compound exhibited high binding affinity for Androgen receptor modulators and Human MIA inhibitors compared to the reference anticancer drug (cisplatin) .

Zukünftige Richtungen

The compound is part of a series of novel 1,2,3-triazole and chiral Schiff base hybrids that have been synthesized and are under different phase clinical trials for the treatment of various diseases . These compounds could potentially be developed into effective, safe, and selective anticancer agents with enhanced properties that could overcome current limitations in chemotherapy treatment .

Eigenschaften

IUPAC Name |

3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c24-17(9-21-15-3-1-2-4-16(15)26-18(21)25)23-12-5-6-13(23)8-14(7-12)22-11-19-10-20-22/h1-4,10-14H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSETXFMTAUNMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4OC3=O)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2436030.png)

![N-[(2,4-difluorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2436034.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2436037.png)

![6-Bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2436042.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2436045.png)

![3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2436049.png)